molecular formula C22H24N2O3S2 B2974530 N-(4-ethylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1105250-36-9

N-(4-ethylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide

Cat. No.: B2974530
CAS No.: 1105250-36-9
M. Wt: 428.57
InChI Key: HFAYXCATFUHPCC-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide (CAS 1105214-83-2) is a thiophene-based carboxamide derivative featuring a sulfamoyl group substituted with a methyl and 4-ethylphenyl moiety. Its molecular formula is C₂₆H₂₄N₂O₃S₂, with a molecular weight of 476.6 g/mol . The compound’s structure includes:

  • A thiophene ring functionalized at position 2 with a carboxamide group linked to a 4-ethylphenyl substituent.
  • A sulfamoyl group at position 3, bearing a methyl group and a second 4-ethylphenyl substituent.

Properties

IUPAC Name

N-(4-ethylphenyl)-3-[(4-ethylphenyl)-methylsulfamoyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-4-16-6-10-18(11-7-16)23-22(25)21-20(14-15-28-21)29(26,27)24(3)19-12-8-17(5-2)9-13-19/h6-15H,4-5H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAYXCATFUHPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-ethylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and cost-effective reagents.

Chemical Reactions Analysis

N-(4-ethylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfamoyl group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-ethylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: It can be used in the development of materials with specific properties, such as conductive polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name (CAS) Molecular Formula Substituents/Functional Groups Molecular Weight (g/mol) Key Data
Target Compound (1105214-83-2) C₂₆H₂₄N₂O₃S₂ - 4-Ethylphenyl (carboxamide)
- Methyl + 4-ethylphenyl (sulfamoyl)
476.6 No reported melting point or bioactivity.
F420-0014 (N/A) C₂₂H₂₄N₂O₃S₂ - 4-Butylphenyl (carboxamide)
- Methyl + phenyl (sulfamoyl)
428.5 Used in screening assays; available in 10 mM formats for high-throughput studies.
Compound 11 (N/A) C₂₇H₂₃ClN₄O₃S - 4-Methoxyphenyl (carboxamide)
- Chlorophenyl + cyano (thiophene)
549.0 Yield: 66%; MP: 156–158°C; synthesized via microwave-assisted method.
N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide (313970-43-3) C₁₁H₇ClN₂O₃S - 4-Chloro-3-nitrophenyl (carboxamide) 282.7 Simpler structure; lacks sulfamoyl group.
CAS 1116017-47-0 C₂₁H₂₁ClN₂O₄S₂ - 4-Chlorophenethyl (carboxamide)
- N-methyl-4-methoxybenzenesulfonamido
465.0 Sulfonamido group instead of sulfamoyl; higher polarity due to methoxy.
Key Observations:

Sulfamoyl vs. Sulfonamido Groups: The target compound and F420-0014 share a sulfamoyl group, while CAS 1116017-47-0 features a sulfonamido group.

Substituent Effects :

  • Alkyl Chain Length : F420-0014 has a 4-butylphenyl group vs. the target’s 4-ethylphenyl , which may increase lipophilicity and membrane permeability in the former.
  • Electron-Withdrawing Groups : Compound 11 and CAS 313970-43-3 include chloro and nitro substituents, which enhance electrophilicity and may improve reactivity in nucleophilic environments.

Synthetic Efficiency: Microwave-assisted synthesis (used for compounds in ) achieved yields of 52–84%, suggesting scalable methods for thiophene carboxamides. No data are available for the target compound’s synthesis.

Physical and Chemical Properties

  • Melting Points: Compound 11 (156–158°C) and Compound 15 (>300°C) show significant variation, likely due to differences in hydrogen bonding (e.g., cyano groups in Compound 11) and molecular rigidity.
  • Molecular Weight : The target compound (476.6 g/mol) is heavier than F420-0014 (428.5 g/mol) , primarily due to additional phenyl groups. Higher molecular weight may impact bioavailability.
  • Polarity : CAS 1116017-47-0 contains a methoxy group , increasing polarity compared to the target compound’s ethyl substituents.

Biological Activity

N-(4-ethylphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities, and a sulfamoyl group that enhances its therapeutic potential. The molecular formula is C22H26N2O2SC_{22}H_{26}N_2O_2S, with a molecular weight of approximately 410.52 g/mol. The presence of ethylphenyl groups contributes to the compound's stability and solubility, critical factors for biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions can modulate enzyme activities and receptor functions, leading to significant biological effects. The compound may exhibit anti-neoplastic properties, making it a candidate for cancer therapy by inhibiting tumor growth and inducing apoptosis in cancer cells.

Anticancer Activity

Research has indicated that compounds similar to this compound demonstrate promising anticancer effects. For instance, studies have shown that related thiophene derivatives can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The sulfamoyl group plays a crucial role in enhancing the compound's interaction with targets involved in cancer progression.

Antibacterial Activity

In addition to anticancer properties, this compound has been evaluated for its antibacterial activity. Preliminary studies suggest that it may exhibit significant inhibition against both Gram-positive and Gram-negative bacteria. For example, similar thiophene compounds have shown higher antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antibacterial agents .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of several thiophene derivatives compared to this compound:

Compound NameBiological ActivityNotes
This compoundAnticancer, AntibacterialPromising candidate for further development
5-(3,5-dichloropyridin-4-yl)sulfanyl-n-[4-methylsulfonylphenyl]thiophene-2-carboxamideAnti-inflammatoryExhibits different therapeutic profiles
3-[2-cyclohexyl-4-(6-morpholin-4-ylpyridin-3-yl)sulfonyl]thiophene-2-carboxylic acidBroad-spectrum activityPotential applications in various therapeutic areas

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by promoting apoptosis through caspase activation pathways.
  • Antibacterial Testing : A comparative study showed that this compound exhibited higher antibacterial activity against Bacillus subtilis than standard antibiotics, suggesting its potential as a new antibacterial agent .

Q & A

Q. What analytical methods quantify degradation products under accelerated stability conditions?

  • Methodology :
  • HPLC-DAD/MS : Monitor hydrolysis of the sulfamoyl group (retention time shifts + new m/z peaks) .
  • Forced degradation : Expose to 40°C/75% RH for 4 weeks, then compare to stress conditions (acid/base/oxidative) .

Notes for Methodological Rigor

  • Contradictions : and highlight divergent synthetic yields depending on solvent (neat vs. microwave), necessitating pilot-scale testing.
  • Data Validation : Cross-reference crystallographic data (e.g., C–S bond lengths: 1.70–1.75 Å) with DFT-optimized structures to detect artifacts .

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